(2S)-1-methanesulfonylpropan-2-amine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

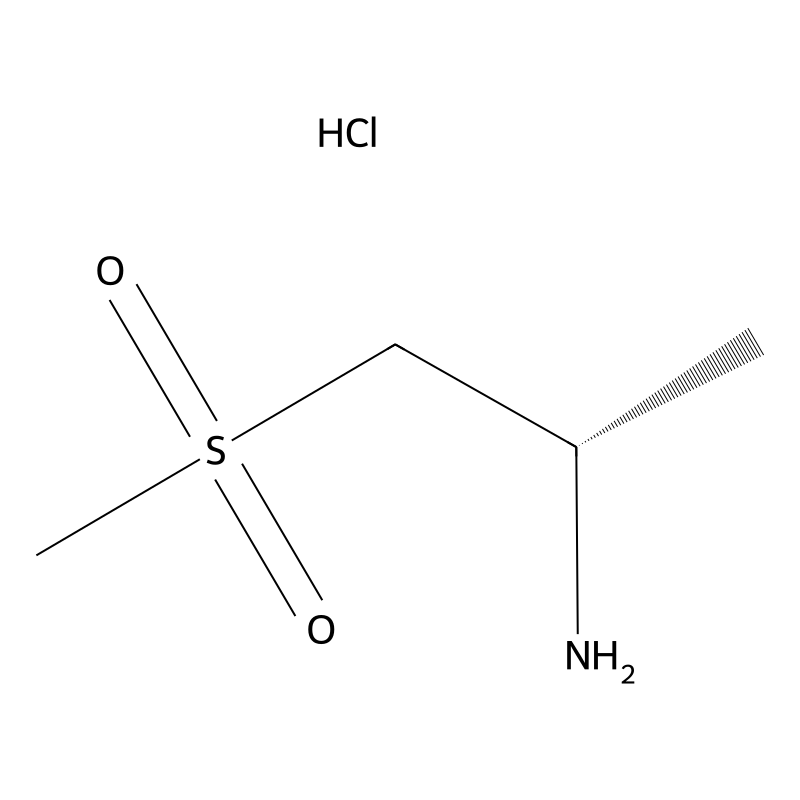

(2S)-1-methanesulfonylpropan-2-amine hydrochloride is a chiral amine compound characterized by the presence of a methanesulfonyl group attached to a propan-2-amine backbone. Its chemical structure can be represented as follows:

This compound is notable for its potential applications in pharmaceuticals, particularly due to its unique structural features that influence its biological activity and reactivity.

The chemical reactivity of (2S)-1-methanesulfonylpropan-2-amine hydrochloride primarily involves nucleophilic substitution reactions, where the amine group can act as a nucleophile. The methanesulfonyl group can serve as a leaving group in various chemical transformations, facilitating the synthesis of more complex molecules. Additionally, this compound can participate in condensation reactions, forming new carbon-nitrogen bonds that are essential in organic synthesis.

Research indicates that compounds containing amine functional groups, such as (2S)-1-methanesulfonylpropan-2-amine hydrochloride, exhibit diverse biological activities. These include:

- Antimicrobial: Potential effectiveness against various bacterial strains.

- Antidiabetic: Inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism and glucose absorption.

- Neuroprotective: Possible protective effects on neuronal cells, which may have implications for neurodegenerative diseases.

The biological activities are largely attributed to the compound's ability to interact with specific biological targets, influencing metabolic pathways and cellular functions.

The synthesis of (2S)-1-methanesulfonylpropan-2-amine hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with commercially available precursors such as propan-2-amine and methanesulfonyl chloride.

- Reaction Conditions: The reaction is generally conducted under controlled conditions, often using solvents like dichloromethane or acetone.

- Purification: After the reaction, the product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.

This multi-step process allows for the efficient production of the desired compound while minimizing by-products.

(2S)-1-methanesulfonylpropan-2-amine hydrochloride has several notable applications:

- Pharmaceutical Development: Used as an intermediate in the synthesis of drugs targeting various diseases.

- Research Tool: Employed in biochemical assays to study enzyme inhibition and other metabolic processes.

- Chemical Synthesis: Acts as a building block for synthesizing more complex organic molecules.

These applications highlight the compound's versatility in both research and industrial settings.

Interaction studies involving (2S)-1-methanesulfonylpropan-2-amine hydrochloride focus on its binding affinity to biological targets, such as enzymes and receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry are often used to evaluate these interactions. Understanding these interactions is crucial for predicting the compound's efficacy and potential side effects in therapeutic applications.

Several compounds share structural similarities with (2S)-1-methanesulfonylpropan-2-amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-Propranolol | Aromatic ring with aliphatic side chain | Beta-blocker, antihypertensive |

| (R)-Phenylephrine | Phenolic structure with an amine group | Decongestant |

| (S)-Atenolol | Beta-blocker with a hydroxyl group | Antihypertensive |

| (R)-Amphetamine | Aliphatic amine with phenethyl group | Stimulant |

While all these compounds possess amine functional groups, (2S)-1-methanesulfonylpropan-2-amine hydrochloride is unique due to its specific methanesulfonyl modification, which influences its solubility and reactivity compared to others.